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Compound of Interest

Compound Name:
Octadecanoic acid, 10-oxo-, ethyl

ester

CAS No.: 18490-59-0

Cat. No.: B3111688

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory preparation of ethyl 10-

oxooctadecanoate. The synthesis is centered on the oxidation of the corresponding secondary

alcohol, ethyl 10-hydroxyoctadecanoate. These protocols and notes are designed to offer both

a step-by-step methodology and a deeper understanding of the chemical principles at play.

I. Introduction and Synthetic Strategy
Ethyl 10-oxooctadecanoate is a long-chain keto-ester with potential applications in various

fields, including as a building block in the synthesis of complex organic molecules and as a

potential bioactive compound. Its structure, featuring a ketone group within a long aliphatic

chain and a terminal ethyl ester, makes it a target of interest for synthetic chemists.

The most direct and reliable method for the synthesis of ethyl 10-oxooctadecanoate is the

oxidation of its precursor, ethyl 10-hydroxyoctadecanoate. This approach avoids the carbon-
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carbon bond cleavage that would occur with methods like the ozonolysis of ethyl oleate, which

would lead to shorter-chain products.

The overall synthetic transformation is as follows:

Ethyl 10-hydroxyoctadecanoate

Ethyl 10-oxooctadecanoate

Oxidation

Oxidizing Agent
(e.g., PCC, DMP)
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Caption: Synthetic route to ethyl 10-oxooctadecanoate.

This guide will focus on the use of Pyridinium Chlorochromate (PCC) as the oxidizing agent, a

reagent well-suited for the selective oxidation of secondary alcohols to ketones without

affecting the ester functionality.[1][2]

II. Experimental Protocol: Oxidation of Ethyl 10-
hydroxyoctadecanoate with PCC
This protocol details the oxidation of ethyl 10-hydroxyoctadecanoate to ethyl 10-

oxooctadecanoate using Pyridinium Chlorochromate (PCC).

Materials and Reagents
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Reagent/Material Grade Supplier Notes

Ethyl 10-

hydroxyoctadecanoat

e

≥95% In-house/Custom Starting material

Pyridinium

Chlorochromate

(PCC)

Reagent Grade Major Supplier Mild oxidizing agent

Dichloromethane

(DCM)
Anhydrous Major Supplier Solvent

Celite® or Silica Gel

(for filtration)
Laboratory Grade Major Supplier Filtration aid

Diethyl ether Anhydrous Major Supplier
For extraction and

chromatography

Hexane ACS Grade Major Supplier For chromatography

Ethyl acetate ACS Grade Major Supplier For chromatography

Anhydrous sodium

sulfate
Laboratory Grade Major Supplier Drying agent

Instrumentation
Round-bottom flask with a magnetic stir bar

Reflux condenser

Inert atmosphere setup (e.g., nitrogen or argon line)

Separatory funnel

Rotary evaporator

Glass funnel and filter paper

Column chromatography setup
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Step-by-Step Procedure
Reaction Setup:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents)

in anhydrous dichloromethane (DCM) under an inert atmosphere.

To this suspension, add a solution of ethyl 10-hydroxyoctadecanoate (1.0 equivalent) in

anhydrous DCM dropwise over 15-20 minutes.

Reaction:

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane

and ethyl acetate (e.g., 4:1 v/v).

Work-up:

Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with

anhydrous diethyl ether.

Pass the resulting mixture through a short pad of Celite® or silica gel to filter out the

chromium salts. Wash the filter cake with additional diethyl ether.

Combine the organic filtrates and concentrate under reduced pressure using a rotary

evaporator.

Purification:

The crude product can be purified by column chromatography on silica gel.[3]

Pack a column with silica gel in hexane.

Load the crude product onto the column and elute with a gradient of ethyl acetate in

hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10%

ethyl acetate).
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Collect the fractions containing the desired product (as identified by TLC) and combine

them.

Remove the solvent under reduced pressure to yield pure ethyl 10-oxooctadecanoate as

an oil or low-melting solid.
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Reaction

Work-up

Purification

1. Add PCC to anhydrous DCM
in a flame-dried flask under N2.

2. Add ethyl 10-hydroxyoctadecanoate
solution in DCM dropwise.

3. Stir at room temperature for 2-4 hours.
Monitor by TLC.

4. Dilute with diethyl ether.

5. Filter through Celite®/silica gel.

6. Wash filter cake with diethyl ether.

7. Combine filtrates and concentrate
using a rotary evaporator.

8. Perform column chromatography
(Hexane/Ethyl Acetate gradient).

9. Collect and combine pure fractions.

10. Remove solvent to obtain pure
ethyl 10-oxooctadecanoate.
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Caption: Experimental workflow for the synthesis of ethyl 10-oxooctadecanoate.
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III. Characterization of Ethyl 10-Oxooctadecanoate
The identity and purity of the synthesized ethyl 10-oxooctadecanoate can be confirmed by

various spectroscopic methods. While a dedicated spectrum for the ethyl ester is not widely

published, data for the closely related methyl 10-oxooctadecanoate provides a reliable

reference point.[4]

Expected Spectroscopic Data:
¹H NMR (CDCl₃):

The spectrum is expected to show a triplet at approximately 1.25 ppm corresponding to

the methyl protons of the ethyl ester group.

A quartet at around 4.12 ppm for the methylene protons of the ethyl ester group.

Triplets at approximately 2.40 ppm for the α-protons to the ketone.

A triplet at around 2.28 ppm for the protons α to the ester carbonyl.

A broad multiplet between 1.2 and 1.7 ppm for the remaining methylene protons in the

aliphatic chain.

A triplet at approximately 0.88 ppm for the terminal methyl group of the octadecanoyl

chain.

¹³C NMR (CDCl₃):

A signal around 211 ppm for the ketone carbonyl carbon.

A signal around 174 ppm for the ester carbonyl carbon.

A signal at approximately 60.3 ppm for the methylene carbon of the ethyl ester.

Signals for the methylene carbons α to the ketone at around 42.8 ppm.

A signal for the methylene carbon α to the ester carbonyl at approximately 34.4 ppm.

A series of signals between 22 and 32 ppm for the other methylene carbons in the chain.
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A signal at around 14.2 ppm for the methyl carbon of the ethyl ester.

A signal at approximately 14.1 ppm for the terminal methyl carbon of the octadecanoyl

chain.

Mass Spectrometry (EI):

The molecular ion peak (M⁺) is expected at m/z 326.5.[5]

Characteristic fragmentation patterns for long-chain esters and ketones would be

observed.

IV. Application Notes and Scientific Insights
Choice of Oxidizing Agent
While PCC is a reliable choice, other modern oxidizing agents can also be employed.[2][6]

Dess-Martin Periodinane (DMP) is an excellent alternative that operates under very mild

conditions and simplifies the work-up procedure, as the byproducts are soluble in organic

solvents and can often be removed by simple filtration.[2] Stronger oxidizing agents like Jones

reagent (chromic acid) should be used with caution as they can potentially lead to cleavage of

the ester group under harsh conditions.[1]

Synthesis of the Starting Material: Ethyl 10-
hydroxyoctadecanoate
The starting material, ethyl 10-hydroxyoctadecanoate, is not a common commercially available

chemical. It can be synthesized in the laboratory through several routes. One plausible method

is the reduction of the target keto-ester, ethyl 10-oxooctadecanoate, using a mild reducing

agent such as sodium borohydride (NaBH₄). This would be relevant if one were starting from a

more accessible precursor that could be converted to the keto-ester first.

Alternatively, a multi-step synthesis starting from oleic acid could be envisioned, involving

epoxidation of the double bond followed by regioselective ring-opening to introduce the

hydroxyl group at the 10-position.

Purification Considerations
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The purification of long-chain aliphatic compounds can sometimes be challenging due to their

similar polarities. Careful selection of the eluent system for column chromatography is crucial. A

shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is

recommended to achieve good separation. For larger scale preparations, distillation under

reduced pressure may also be a viable purification method.[7][8]

V. Safety Precautions
Pyridinium Chlorochromate (PCC): PCC is a suspected carcinogen and should be handled

with extreme care in a well-ventilated fume hood. Avoid inhalation of the dust and contact

with skin.

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All

operations involving DCM should be conducted in a fume hood.

Anhydrous Solvents: Anhydrous solvents are flammable and can be harmful if inhaled or

absorbed through the skin. Handle them with appropriate personal protective equipment

(PPE), including gloves and safety glasses.

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and

gloves, when performing chemical syntheses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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